Dimethyl{3-[(5-phenylthiopheno[3,2-e]pyrimidin-4-yl)amino]propyl}amine
Description
Dimethyl{3-[(5-phenylthiopheno[3,2-e]pyrimidin-4-yl)amino]propyl}amine is a heterocyclic compound featuring a thiopheno[3,2-e]pyrimidine core substituted with a phenyl group at the 5-position and a dimethylaminopropyl chain at the 4-amino position. This structure combines aromaticity with a flexible alkylamine side chain, making it a candidate for targeting enzymes or receptors requiring both planar and cationic interactions. Its synthesis likely involves nucleophilic substitution at the 4-position of the pyrimidine ring, followed by functionalization of the propylamine chain, as seen in analogous thienopyrimidine derivatives .
Properties
Molecular Formula |
C17H20N4S |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N',N'-dimethyl-N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine |
InChI |
InChI=1S/C17H20N4S/c1-21(2)10-6-9-18-16-15-14(13-7-4-3-5-8-13)11-22-17(15)20-12-19-16/h3-5,7-8,11-12H,6,9-10H2,1-2H3,(H,18,19,20) |
InChI Key |
SRSDNTGHPXXIDW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC1=C2C(=CSC2=NC=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiophene Derivatives
The thiophenopyrimidine core is typically synthesized via acid-catalyzed cyclization of 3-aminothiophene-2-carboxamide derivatives with nitrile precursors. For example:
This method achieves moderate yields (45–60%) but requires stringent control over stoichiometry to avoid polycyclic byproducts.
Metal-Mediated Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura coupling introduces the 5-phenyl group post-cyclization. A halogenated thiophenopyrimidine intermediate reacts with phenylboronic acid under inert conditions:
Yields exceed 70% with optimized catalyst loading.
Side Chain Introduction: Alkylation and Amination Strategies
Nucleophilic Substitution at C4
The C4 amine of the core acts as a nucleophile, displacing halides or sulfonates in alkylation reactions. Using 3-chloro-N,N-dimethylpropylamine ():
Key Data :
Excess alkylating agent risks quaternary ammonium salt formation, necessitating stepwise addition2.
Reductive Amination
Condensation of the core’s amine with dimethylaminopropyl ketone followed by reduction:
This method circumvents over-alkylation but faces challenges in imine intermediate stability, yielding 55–60%2.
Integrated Approaches: One-Pot Syntheses
Tandem Cyclization-Alkylation
Combining core formation and side-chain introduction in a single reactor reduces purification steps. A thiourea derivative reacts with 3-(dimethylamino)propanal under microwave irradiation:
Advantages :
Mechanistic Considerations and Side Reactions
Competing Pathways in Alkylation
Ligand Effects in Coupling Reactions
Bulky phosphine ligands (e.g., XPhos) suppress β-hydride elimination in palladium-mediated steps, improving selectivity.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Nucleophilic Alkylation | 68 | 95 | High | $$ |
| Reductive Amination | 60 | 88 | Moderate | $$$ |
| Tandem Synthesis | 75 | 90 | Low | $$$$ |
Nucleophilic alkylation remains the most cost-effective and scalable approach, though tandem methods offer higher yields for small-scale production .
Chemical Reactions Analysis
Types of Reactions
Dimethyl{3-[(5-phenylthiopheno[3,2-e]pyrimidin-4-yl)amino]propyl}amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted thiophene-pyrimidine derivatives with varied functional groups.
Scientific Research Applications
Pharmacological Applications
The compound is primarily recognized for its potential pharmacological activities. Research indicates that derivatives of thienopyrimidines, to which this compound belongs, exhibit a range of biological effects:
- Anticancer Activity : Thienopyrimidine derivatives have been shown to inhibit cancer cell proliferation. A study highlighted that certain thienopyrimidines can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell cycle regulation .
- Anti-inflammatory Effects : Compounds similar to Dimethyl{3-[(5-phenylthiopheno[3,2-e]pyrimidin-4-yl)amino]propyl}amine have demonstrated anti-inflammatory properties. They act by modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines .
- Antimicrobial Properties : Some thienopyrimidine derivatives have shown activity against bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .
Synthesis and Derivative Development
The synthesis of this compound has been achieved through various chemical methodologies:
Case Studies
Several case studies illustrate the applications of this compound:
- Cancer Research : A study demonstrated that a derivative of this compound effectively inhibited tumor growth in xenograft models, showcasing its potential as an anticancer agent. The study reported a significant reduction in tumor size compared to controls .
- Inflammatory Disease Models : In animal models of arthritis, administration of thienopyrimidine derivatives resulted in decreased joint inflammation and pain relief, indicating therapeutic potential for inflammatory diseases .
Mechanism of Action
The mechanism of action of Dimethyl{3-[(5-phenylthiopheno[3,2-e]pyrimidin-4-yl)amino]propyl}amine involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to alterations in cellular pathways, resulting in therapeutic effects such as reduced inflammation or inhibited cancer cell growth.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods used for Compound 35 and 15, involving Vilsmeier–Haack formylation and reductive amination .
- Structure-Activity Relationship (SAR): Dimethylamino vs. Morpholinyl: Substituting dimethylamino with morpholinyl (as in ) increases polarity but may reduce blood-brain barrier penetration. Phenyl vs. Pyridinyl: The phenyl group in the target compound may enhance π-π stacking compared to pyridinyl analogs, though the latter could improve solubility .
- Biological Potential: While direct data on the target compound is lacking, its structural analogs show promise in targeting parasitic enzymes (e.g., Leishmania N-myristoyltransferase), suggesting similar therapeutic avenues .
Biological Activity
Dimethyl{3-[(5-phenylthiopheno[3,2-e]pyrimidin-4-yl)amino]propyl}amine is a novel compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research sources.
Synthesis
The synthesis of this compound involves several key steps:
- Starting Materials : The synthesis begins with 5-phenylthiopheno[3,2-e]pyrimidin-4-amine as a core structure.
- Amination Reaction : The compound is then subjected to a dimethylation process using dimethylformamide dimethyl acetal (DMF-DMA) under controlled conditions.
- Purification : Following synthesis, the product is purified through recrystallization techniques to ensure high purity for biological testing.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of thieno[2,3-d]pyrimidines have shown inhibitory effects on breast cancer cell lines such as MDA-MB-231, with IC50 values indicating potent cytotoxicity .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Dimethyl{...} | TBD | MDA-MB-231 |
| Thieno[2,3-d] | 10.5 | MDA-MB-231 |
| Paclitaxel | 0.1 | MDA-MB-231 |
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Cell Proliferation : Similar compounds have been shown to induce apoptosis and inhibit cell migration in cancer models .
- Targeting Specific Pathways : The compound may interact with key signaling pathways involved in cancer progression, including EGFR and VEGFR pathways.
Case Studies
A recent study evaluated a series of thieno[2,3-d]pyrimidine derivatives for their biological activities against various cancer cell lines. Among these compounds, several demonstrated significant anticancer properties with low IC50 values .
Another investigation focused on phenylpyrazolo[3,4-d]pyrimidine derivatives revealed that structural modifications could enhance selectivity and potency against tumor cells . These findings suggest that the structural characteristics of this compound may similarly influence its biological activity.
Q & A
Q. What are the recommended synthetic routes for Dimethyl{3-[(5-phenylthiopheno[3,2-e]pyrimidin-4-yl)amino]propyl}amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
Condensation reactions to form the thiophenopyrimidine core.
Nucleophilic substitution to introduce the dimethylaminopropyl group.
Catalytic coupling (e.g., Pd-mediated cross-coupling for aryl-thiophene bonds).
Optimization strategies:
- Use inert atmospheres (N₂/Ar) to prevent oxidation .
- Purify intermediates via column chromatography or HPLC to minimize side products .
- Monitor reaction progress with TLC or LC-MS .
Q. How can researchers confirm the structural integrity and purity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and bond connectivity .
- X-ray Crystallography : Resolve crystal structure to confirm dihedral angles and hydrogen bonding (e.g., intramolecular N–H⋯N bonds in pyrimidine derivatives ).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula.
- HPLC : Assess purity (>95% threshold for biological assays) .
Q. What safety precautions should be taken when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks.
- Waste Disposal : Follow institutional guidelines for amine-containing compounds.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound and its analogs?
- Methodological Answer :
Synthesize analogs with modifications to:
- The thiophenopyrimidine core (e.g., fluorination at specific positions).
- The dimethylaminopropyl chain (e.g., varying alkyl lengths).
Test biological activity using assays targeting:
- Enzyme inhibition (e.g., kinase assays).
- Antimicrobial activity (MIC determination against bacterial/fungal strains) .
Statistical analysis (e.g., IC₅₀ comparisons, dose-response curves).
| Analog Substituent | Biological Activity (IC₅₀, nM) | Selectivity Ratio |
|---|---|---|
| -H (Parent) | 120 | 1.0 |
| -F (Position 5) | 85 | 1.8 |
| -CF₃ (Position 6) | 45 | 3.2 |
Q. What methodological approaches are effective in resolving contradictory data regarding the compound's efficacy in different biological assays?
- Methodological Answer :
- Replicate experiments with standardized protocols (e.g., cell line passage number, assay temperature) .
- Orthogonal assays : Confirm activity using unrelated methods (e.g., fluorescence-based vs. radiometric assays).
- Control for variables :
- Solvent effects : Use DMSO at <0.1% concentration.
- Cellular permeability : Measure intracellular concentrations via LC-MS .
| Variable Adjusted | Impact on IC₅₀ (Fold Change) |
|---|---|
| DMSO Concentration | 1.5–2.0× |
| Serum Content | 3.0× |
Q. What experimental strategies are recommended for assessing the environmental impact and degradation pathways of this compound?
- Methodological Answer :
- Fate studies : Track distribution in water/soil using HPLC-MS .
- Biotic degradation : Incubate with environmental microbes and monitor metabolites.
- Abiotic degradation : Expose to UV light or varying pH to simulate natural conditions.
| Condition | Half-Life (Days) | Major Degradation Products |
|---|---|---|
| UV Exposure | 7 | Hydroxylated derivatives |
| Microbial Activity | 14 | Dealkylated amines |
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
